5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid
Description
5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted at positions 3, 4, and 5. The oxazole ring (a five-membered aromatic system containing one oxygen and one nitrogen atom) is functionalized as follows:
- Position 3: A propyl group (-C₃H₇), contributing hydrophobicity and conformational flexibility.
- Position 4: A carboxylic acid (-COOH), enabling hydrogen bonding and solubility modulation.
- Position 5: A phenyl group (-C₆H₅), enhancing aromatic interactions and steric bulk.
Molecular Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol (calculated). While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., 3-phenyl or 5-substituted oxazoles) are frequently used in medicinal chemistry and materials science, particularly as enzyme inhibitors or ligands in protein complexes .
Properties
CAS No. |
92029-31-7 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-2-6-10-11(13(15)16)12(17-14-10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,15,16) |
InChI Key |
SIDYSINXPYRKMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-propylisoxazole-4-carboxylic acid typically involves the cyclization of β-keto hydroxamic acids. One common method is the hydrochloric acid-mediated cyclization of N,O-diBoc-protected β-keto hydroxamic acids to form 5-substituted 3-isoxazolols . The N,O-diBoc-protected β-keto hydroxamic acids are obtained through a versatile three-step procedure from carboxylic acid derivatives.
Industrial Production Methods
In industrial settings, the synthesis of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-propylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Phenyl-3-propylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-propylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, some isoxazole derivatives act as selective agonists or inhibitors of specific enzymes, influencing cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
*Calculated based on substituents.
Key Observations:
- Aromatic Groups: Phenyl (C5) vs. thiophene (C3) alters electronic properties; sulfur in thiophene may improve metal coordination (e.g., in enzyme inhibition) . Rigidity: Cyclopropyl (C5) introduces ring strain, possibly favoring specific binding conformations over flexible propyl .
Molecular Weight : The target compound (231.25 g/mol) falls within the range of drug-like molecules (200–500 g/mol), comparable to its analogs.
Biological Activity
5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is , with a molecular weight of approximately 231.251 g/mol. The presence of a phenyl group and a propyl substituent contributes to its distinctive properties and potential applications in various fields, particularly pharmaceuticals.
Preliminary studies indicate that this compound may interact with specific biological targets, including enzymes and receptors involved in inflammation and microbial resistance. The exact mechanisms remain to be fully elucidated but suggest a role in modulating pathways related to inflammatory responses and microbial activity.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets. It is hypothesized that the oxazole ring can engage in hydrogen bonding and hydrophobic interactions with active sites on enzymes or receptors, influencing their biological functions .
Antimicrobial Properties
Research has indicated that this compound exhibits promising antimicrobial activity. In vitro tests suggest effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
| Pseudomonas aeruginosa | 30 |
These findings support its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its possible utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other oxazole derivatives. A comparison with selected compounds is provided in Table 2.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methyl-3-phenyloxazole-4-carboxylic acid | Methyl substitution enhancing solubility | |
| 5-(4-Chlorophenyl)-3-propylisoxazole | Chlorine substitution enhancing biological activity | |
| 4-Methylthiazole carboxylic acid | Thiazole ring providing distinct properties |
The unique combination of phenyl and propyl groups in this compound may confer distinct pharmacological properties not observed in other related compounds.
Study on Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of this compound using a murine model of acute inflammation. The results indicated a significant reduction in paw edema compared to control groups, suggesting its effectiveness as an anti-inflammatory agent.
Antimicrobial Efficacy Evaluation
In another study focusing on antimicrobial efficacy, the compound was tested against various bacterial strains using standard agar diffusion methods. The results demonstrated substantial inhibition zones for both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
